molecular formula C23H33N3O2 B6041046 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B6041046
M. Wt: 383.5 g/mol
InChI Key: KTVZYEJFMVEOAB-UHFFFAOYSA-N
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Description

1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function.

Mechanism of Action

1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and have a range of effects on brain function. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Biochemical and physiological effects:
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has a range of biochemical and physiological effects, particularly on GABAergic neurotransmission. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to reduced neuronal excitability and increased inhibition. This can have a range of effects on brain function, such as reducing seizures, anxiety, and pain.

Advantages and Limitations for Lab Experiments

One advantage of 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for investigating the role of GABAergic neurotransmission in brain function and for developing potential treatments for neurological and psychiatric disorders. However, one limitation is that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is investigating its effects on specific neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and addiction. Another direction is exploring its potential as a tool for investigating the role of GABAergic neurotransmission in brain function and for developing new treatments for these disorders. Additionally, further studies are needed to better understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of N-Boc-protected 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine, followed by deprotection and cyclization to form the final product. The cyclopropylcarbonyl group can be introduced using a variety of reagents, such as cyclopropylcarbonyl chloride.

Scientific Research Applications

1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, which can have a range of effects on brain function. For example, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction.

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c27-22(24-13-8-18-4-2-1-3-5-18)19-9-14-25(15-10-19)21-11-16-26(17-12-21)23(28)20-6-7-20/h1-5,19-21H,6-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVZYEJFMVEOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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